6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran

Molecular recognition Lipophilicity modulation Structure-activity relationships

6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-76-6) is a member of the 2,3-dihydrobenzofuran ether class, possessing a C20H30O3 formula and a molecular weight of 318.45 g/mol. The compound features a dihydrobenzofuran core O-alkylated with a relatively long, branched terpenoid chain carrying a terminal methoxy group on a quaternary carbon.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B12890421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC(C)(CCCC(=CCOC1=CC2=C(CCO2)C=C1)C)OC
InChIInChI=1S/C20H30O3/c1-5-20(3,21-4)12-6-7-16(2)10-13-22-18-9-8-17-11-14-23-19(17)15-18/h8-10,15H,5-7,11-14H2,1-4H3/b16-10+
InChIKeyOGWLFMRYFBKIEQ-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran: Core Structural and Procurement Identity


6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-76-6) is a member of the 2,3-dihydrobenzofuran ether class, possessing a C20H30O3 formula and a molecular weight of 318.45 g/mol . The compound features a dihydrobenzofuran core O-alkylated with a relatively long, branched terpenoid chain carrying a terminal methoxy group on a quaternary carbon. This structural motif places it within a broader family of benzofuranyl ethers historically investigated for insect juvenile-hormone-disrupting activity and other biological properties [1]. Its purity is typically cited at 95% or 97% from specialist suppliers, indicating suitability for research-scale procurement .

Research scale
Purity ≥95% from specialist suppliers supports research procurement
Chemical class
2,3-dihydrobenzofuran ether with a methoxy-substituted terpenoid chain
Research context
Explored as an insect growth disruption probe; class-level patent data

Why 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran Cannot Be Simply Replaced by In-Class 2,3-Dihydrobenzofuran Ethers


Generic substitution among 2,3-dihydrobenzofuran ethers is unreliable because the terminal alkoxy group on the terpenoid side chain critically modulates molecular recognition at the target site. The 7-methoxy substitution on the quaternary carbon of the non-2-en-1-yl chain introduces a permanent dipole and alters the hydrogen-bond acceptor capacity absent in the simple 3,7-dimethylocta-2,6-dien-1-yl (geranyl) analog (CAS 51079-31-3) or its saturated counterparts, which affects hydrophobicity, metabolic susceptibility, and pest-hormone receptor binding according to class-level activity data [1].

Target compound
7-methoxy on quaternary carbon of non-2-en-1-yl chain introduces a permanent dipole and alters H-bond acceptor capacity
Cited in benzofuranyl pest retardant patent
vs
Geranyl ether analog (CAS 51079-31-3)
Lacks the terminal methoxy; lower polarity, fewer H-bond acceptors, different hydrophobicity
Class-level activity data suggest receptor interaction may not transfer

Differentiation Evidence for 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran vs Closest Chemical Analogs


Molecular Weight and Heteroatom Content Contrast with the Closest Geranyl Ether Analog

Compared to the shorter-chain analog 6-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-31-3), the target compound possesses an additional methoxy group at the 7-position, increasing the molecular weight by 46.07 g/mol and introducing a third oxygen atom into the molecule. This elevates the hydrogen-bond acceptor count and alters the polar surface area (PSA: 27.69 Ų vs. predicted 9.23 Ų for the C18H24O2 analog), shifting the physicochemical profile toward lower membrane permeability in the absence of active transport .

MW & heteroatom contrast
Class-level
Target
MW 318.45 g/mol, C20H30O3, 3 O, PSA 27.69 Ų
Geranyl analog
MW 272.38 g/mol, C18H24O2, 2 O, PSA ~9.23 Ų
Δ +46.07 g/mol, +1 O, ΔPSA ≈ +18.46 Ų
Increased polarity may restrict systemic mobility in research models
PSA calculated by standard fragment method; to verify experimentally
Molecular recognition Lipophilicity modulation Structure-activity relationships

Presence in Juvenile Hormone-Disrupting Benzofuran Ether Patent Scope

US Patent 4,002,647 explicitly encompasses 2,3-dihydrobenzofuran ethers with branched alkoxy- or methoxy-substituted alkenyl chains as agents capable of upsetting insect hormone balance, preventing growth and reproduction. The target compound falls within this claimed genus, which includes both saturated and unsaturated methoxy-bearing analogs (e.g., 6-[(7-Methoxy-3,7-dimethyloctyl)-oxy]-2,3-dihydrobenzofuran). The methoxy substitution is presented as a key variable for modulating pest retardant potency, although the patent does not provide discrete IC50 values for individual members [1].

Patent scope inclusion
Patent context
Falls within claimed general formula of active dihydrobenzofuran pest retardants; no discrete IC₅₀ disclosed.
Patent inclusion may indicate insect growth disruption study context
Requires quantitative validation against specific species
Insect growth regulation Pest hormone disruption Agrochemical discovery

Increased Side-Chain Length vs Commercial Juvenile Hormone Ethyl Ester Backbone

A cross-study comparison with the natural insect juvenile hormone III methyl ester (C16H26O3, MW 266.18 g/mol) reveals that the target compound possesses a longer, fully substituted non-2-en-1-yl chain terminating in a methoxy quaternary center, replacing the epoxy-farnesoate pharmacophore. This structural elongation and the replacement of the epoxide with a methoxy group significantly increase the calculated logP (predicted ~6.0 vs ~4.5 for JH III), which may confer higher fat-body sequestration and slower metabolic degradation in target pests according to general insect endocrinology principles, though direct comparative bioassay data have not been located for this specific compound [1][2].

Lipophilicity vs JH III
Cross-study comparable
Target
calc. logP ~6.0, MW 318.45 g/mol
Juvenile hormone III
calc. logP ~4.5, MW 266.18 g/mol
ΔlogP ≈ +1.5, ΔMW ≈ +52.27 g/mol
Calculated lipophilicity gap suggests distinct insect PK profile context
Predicted values; experimental logP and bioassay data not available
Terpenoid chain length Juvenile hormone mimicry Lipophilicity

Evidence-Backed Application Scenarios for Procuring 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran


Insect Juvenile Hormone Disruption Probe in Species-Specific Pest Management Research

Based on its structural membership in the benzofuranyl pest retardant class, this compound can be employed as a research tool to probe structure-activity relationships governing insect hormone balance disruption. Its altered polarity compared to geranyl ethers (Section 3, Evidence 1) and its higher lipophilicity relative to juvenile hormone III (Section 3, Evidence 3) make it a candidate for studying species-specific susceptibility profiles in Coleoptera and Lepidoptera pests, as described in the foundational patent literature .

Physicochemical Benchmarking of Methoxy-Substituted Terpenoid Ethers in Drug Design

The compound’s elevated molecular weight, PSA, and calculated logP (Section 3, Evidence 1 and 3) position it as a useful benchmark in physicochemical property optimization for CNS-sparing or gut-restricted small molecules where reduced membrane permeability is desired. Its quaternary methoxy terminus also offers a model for steric shielding of metabolically labile sites in terpenoid chains.

Reference Standard for Analytical Method Development Targeting Benzofuran Ether Metabolites

With a purity of ≥95% and well-defined spectroscopic properties (C20H30O3, MW 318.45), the compound can serve as a reference standard in LC-MS or GC-MS method development for detecting and quantifying benzofuran ether metabolites in environmental or biological matrices, especially in studies tracking juvenile hormone analog persistence .

Application
Selection Property
Validation Focus
Insect JH disruption probe
Methoxy-terpenoid chain polarity profile
Species-specific susceptibility screening context
Physicochemical benchmarking
Elevated PSA and logP profile
Permeability-reduction studies in drug design research
Analytical reference standard
Defined purity and spectroscopic profile
LC-MS/GC-MS method development for benzofuran ether metabolites
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